An In-Depth Technical Guide to 2-(Phenylthio)benzofuran (CAS 1361950-36-8)
An In-Depth Technical Guide to 2-(Phenylthio)benzofuran (CAS 1361950-36-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Phenylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles for analogous structures, this document outlines its synthesis, structural elucidation, potential reactivity, and promising applications.
Introduction: The Benzofuran Scaffold and the Significance of Thioether Linkages
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a phenylthio group at the 2-position of the benzofuran ring system creates 2-(Phenylthio)benzofuran, a molecule that combines the favorable biological profile of the benzofuran core with the unique electronic and steric properties of the thioether linkage. Thioethers are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates and can also serve as handles for further chemical modifications.
Synthesis and Mechanism
A probable synthetic pathway would involve the coupling of 2-halobenzofuran (e.g., 2-bromobenzofuran or 2-iodobenzofuran) with thiophenol. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base to facilitate the deprotonation of the thiol.
Proposed Synthetic Workflow:
Figure 1: Proposed Palladium-Catalyzed Synthesis of 2-(Phenylthio)benzofuran.
Detailed Experimental Protocol (Hypothetical):
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzofuran (1.0 eq), thiophenol (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
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Solvent and Catalyst Addition: Add a degassed anhydrous solvent, such as toluene or N,N-dimethylformamide (DMF). To this suspension, add a catalytic amount of a palladium(0) catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 2-(Phenylthio)benzofuran.
Causality Behind Experimental Choices:
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.
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Anhydrous Conditions: Moisture can interfere with the reaction by reacting with the base and potentially hydrolyzing the starting materials or products.
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Base: The base is essential for deprotonating the thiophenol, forming the more nucleophilic thiophenolate anion, which readily participates in the catalytic cycle.
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Palladium Catalyst: Palladium catalysts are highly efficient in forming carbon-sulfur bonds through a catalytic cycle involving oxidative addition, transmetalation (or in this case, nucleophilic attack of the thiolate), and reductive elimination.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(Phenylthio)benzofuran are not publicly available, we can predict the key spectroscopic features based on the analysis of its structural components and data from analogous compounds.
Table 1: Predicted Spectroscopic Data for 2-(Phenylthio)benzofuran
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons (Benzofuran): Multiplets in the range of δ 7.2-7.8 ppm. The proton at the 3-position of the benzofuran ring is expected to be a singlet at a characteristic downfield shift. Aromatic Protons (Phenyl Group): Multiplets in the range of δ 7.1-7.5 ppm. |
| ¹³C NMR | Benzofuran Carbons: Signals for the benzofuran ring are expected in the aromatic region (δ 110-160 ppm). The carbon at the 2-position (C-S bond) will be significantly influenced by the sulfur atom. Phenyl Carbons: Signals for the phenyl ring will also appear in the aromatic region. |
| Mass Spec. | Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 226, corresponding to the molecular weight of C₁₄H₁₀OS. Fragmentation: Common fragmentation patterns for sulfides may be observed, including cleavage of the C-S bond.[3] |
| IR | Aromatic C-H Stretching: Bands around 3100-3000 cm⁻¹. Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹. C-S Stretching: A weak to medium band around 700-600 cm⁻¹. C-O-C Stretching (Furan Ring): A characteristic band around 1250-1050 cm⁻¹. |
Reactivity and Potential Transformations
The chemical reactivity of 2-(Phenylthio)benzofuran is dictated by the interplay of the electron-rich benzofuran ring and the attached phenylthio group.
Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The position of substitution will be directed by the combined electronic effects of the fused benzene ring and the phenylthio group at the 2-position.
Oxidation of the Sulfide: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide and subsequently to a sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂). These transformations can significantly alter the electronic properties and biological activity of the molecule.
Figure 2: Oxidation of the Thioether Linkage.
Cleavage of the C-S Bond: Under certain reductive or strong acidic/basic conditions, the carbon-sulfur bond may be cleaved.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 2-(Phenylthio)benzofuran suggest its potential in several scientific domains.
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Medicinal Chemistry: Benzofuran derivatives are known to possess a wide array of pharmacological activities.[2] The introduction of the phenylthio moiety could lead to novel compounds with enhanced or new biological profiles. For instance, related benzofuran-containing compounds have shown promise as antimicrobial and anti-inflammatory agents.[1]
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Materials Science: The benzofuran core is a component of some organic materials with interesting photophysical properties. The presence of the sulfur atom could influence the electronic properties of the molecule, making it a candidate for investigation in organic electronics or as a building block for novel polymers.[4]
Conclusion
2-(Phenylthio)benzofuran is a molecule with significant potential, stemming from its hybrid structure that combines the biologically relevant benzofuran scaffold with a versatile thioether linkage. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and exploration of its chemical reactivity. Further research into this and related compounds is warranted to fully elucidate their properties and unlock their potential in drug discovery and materials science.
References
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 5, 2026, from https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofurans.shtm
Delogu, G. L., & Begala, M. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(4), M909. https://sciforum.net/paper/view/4514
[1] Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(15), 4935. https://www.mdpi.com/1420-3049/27/15/4935
[3] Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(6), 685-694. https://pubmed.ncbi.nlm.nih.gov/23754625/
ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. Retrieved February 5, 2026, from https://www.researchgate.net/figure/Scheme-7-Synthesis-of-2-substituted-benzofurans_fig6_323861214
[2] Khanam, H., & Shamsuzzaman. (2015). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 5(128), 105887-105908. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7056885/
ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum. Retrieved February 5, 2026, from https://www.chemicalbook.com/spectrum/271-89-6_1hnmr.htm
Palmieri, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017482/
[4] Ashraf, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(5), 5865-5916. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10850029/
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
